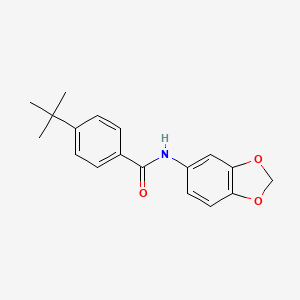

N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-4-tert-butylbenzamide is a synthetic organic compound characterized by a benzodioxol moiety (a fused benzene ring with two adjacent oxygen atoms forming a dioxolane ring) linked via an amide group to a 4-tert-butyl-substituted benzene ring. The tert-butyl group enhances steric bulk and lipophilicity, which may influence solubility, pharmacokinetic properties, and intermolecular interactions.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULHNINNOCCYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide typically involves the reaction of 1,3-benzodioxole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Studied for its anticancer properties, particularly in targeting glucose-starved tumor cells.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit mitochondrial membrane potential, leading to the selective killing of glucose-starved tumor cells . This suggests that the compound may interfere with cellular energy metabolism, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing key structural motifs with N-(2H-1,3-benzodioxol-5-yl)-4-tert-butylbenzamide, such as benzodioxol, benzamide, or heterocyclic aromatic systems. Data are derived from and supplemented by insights from crystallographic tools (SHELXL, ORTEP) referenced in –4, which are widely used for structural determination and visualization.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | Notable Features |

|---|---|---|---|---|---|

| This compound | C₁₈H₁₉NO₃ | 297.35 | Benzodioxol, amide, tert-butyl | N/A | High lipophilicity due to tert-butyl |

| 3-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₂N₂O₃ | 292.30 | Benzodioxol, pyrazole, aldehyde | 95 | Electrophilic aldehyde moiety |

| N-(4-Aminophenyl)-3-methylbenzamide | C₁₄H₁₄N₂O | 226.27 | Benzamide, amino, methyl | 95 | Polar amino group enhances solubility |

| 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine | C₁₃H₈Cl₂N₂O | 291.12 | Benzoxazole, dichlorophenyl, amino | 95 | Chlorine atoms increase electronegativity |

Key Comparative Analysis:

Functional Group Influence on Properties: Lipophilicity: The tert-butyl group in the target compound likely confers greater lipophilicity compared to the methyl group in N-(4-aminophenyl)-3-methylbenzamide. This property may enhance membrane permeability but reduce aqueous solubility . Reactivity: The aldehyde group in 3-(2H-1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde introduces electrophilic reactivity, enabling condensation reactions absent in the amide-linked target compound .

Structural Rigidity :

- Benzodioxol and benzoxazole rings (as in 2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine) impart planar rigidity, which can influence binding to biological targets. The amide linker in the target compound adds conformational flexibility compared to fused heterocycles .

The absence of purity data for the target compound implies a need for further analytical validation .

Crystallographic Insights :

- Tools like SHELXL (for crystal refinement) and ORTEP (for visualizing anisotropic displacement ellipsoids) are critical for determining bond lengths, angles, and packing interactions in similar compounds. For example, SHELXL’s robust refinement algorithms () could resolve structural ambiguities in the tert-butyl group’s orientation, while ORTEP’s graphical interface (–4) aids in illustrating molecular geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.